molecular formula C11H12O5 B1510586 ethyl 3-acetyloxy-4-hydroxybenzoate

ethyl 3-acetyloxy-4-hydroxybenzoate

Cat. No.: B1510586
M. Wt: 224.21 g/mol
InChI Key: DASIXFZHFSHUED-UHFFFAOYSA-N
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Description

ethyl 3-acetyloxy-4-hydroxybenzoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyloxy-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is then carried out using acetic anhydride. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-acetyloxy-4-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: Both acidic and basic hydrolysis can break the ester bond, yielding 4-hydroxybenzoic acid and ethanol.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include 4-hydroxybenzoic acid, ethanol, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl 3-acetyloxy-4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-acetyloxy-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 4-hydroxybenzoic acid, which can then participate in various biochemical pathways . The acetoxy group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-acetoxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Ethyl 3-hydroxybenzoate

Uniqueness

ethyl 3-acetyloxy-4-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxyl groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 3-acetyloxy-4-hydroxybenzoate

InChI

InChI=1S/C11H12O5/c1-3-15-11(14)8-4-5-9(13)10(6-8)16-7(2)12/h4-6,13H,3H2,1-2H3

InChI Key

DASIXFZHFSHUED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (550 mg, 3.02 mmol) was dissolved in DMF (5 ml), potassium tert-butoxide (210 mg, 2.87 mmol) was added and the mixture stirred for 10 min. Acetic anhydride (339 mg, 3.32 mmol) was added and stirring continued for 10 min. The mixture was partitioned between EA and 2 N hydrochloric acid, and the aqueous phase extracted with EA. The combined organic phases were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by RP HPLC (water/ACN gradient).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (550 mg, 3.02 mmol) was dissolved in DMF (5 ml), potassium tert-butylate (210 mg, 2.87 mmol) was added and the mixture stirred for 10 min. Acetic anhydride (339 mg, 3.32 mmol) was added and stirring continued for 10 min. The mixture was partitioned between EA and 2 N hydrochloric acid, the aqueous phase extracted with EA, the combined organic phases were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by RP HPLC (water/ACN gradient) to yield the title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three

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